![molecular formula C24H22N2O B2611698 3-(Tert-butyl)-4-(naphthylmethylene)-1-phenyl-2-pyrazolin-5-one CAS No. 1024754-31-1](/img/structure/B2611698.png)
3-(Tert-butyl)-4-(naphthylmethylene)-1-phenyl-2-pyrazolin-5-one
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Description
3-(Tert-butyl)-4-(naphthylmethylene)-1-phenyl-2-pyrazolin-5-one, also known as BNPP, is a synthetic compound that belongs to the pyrazolone family. It is widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Scientific Research Applications
Synthesis and Structural Characterization
Several studies have been dedicated to the synthesis and structural characterization of pyrazoline derivatives, including the target compound. These compounds often exhibit interesting hydrogen-bonding properties and crystalline structures, contributing to their potential in material science and pharmaceuticals. For example, Zheng, Wang, and Fan (2010) synthesized new 3,5-diaryl-1H-pyrazoles and characterized their crystal structures, showing how intermolecular hydrogen bonds contribute to dimerization processes in solution (Chun-yang Zheng, Dun-jia Wang, Ling Fan, 2010).
Photophysical Studies
The photophysical behavior of pyrazoline derivatives, including studies on solvatochromic effects and dipole moments, highlights their potential in photophysics and materials science. Al Sabahi et al. (2020) investigated the solvatochromic behavior of four 1-phenyl-3-naphthyl-5-(4-ethylbenzoate)-2-pyrazoline compounds, showing the impact of intramolecular charge transfer and solvent interactions on their optical properties (Amal Al Sabahi, Saleh N. Al Busafi, F. E. Suliman, Salma M. Z. Al Kindy, 2020).
Ethylene Polymerization Studies
The use of pyrazoline derivatives in catalyzing ethylene polymerization has been explored, indicating their applicability in polymer science. Gil and Casagrande (2004) described the synthesis, characterization, and ethylene polymerization behavior of titanium and zirconium complexes containing sterically hindered pyrazolylborate ligands, showing the potential of these compounds in producing polyethylene with different molecular weights and melting temperatures (Marcelo P. Gil, O. L. Casagrande, 2004).
Biological Activities
Research into the biological activities of pyrazoline derivatives has shown their potential in medicinal chemistry, particularly in anti-inflammatory and antimicrobial applications. Lacerda et al. (2012) synthesized novel N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives and evaluated their in vitro capacity to inhibit tumor necrosis factor α (TNF-α) production and MAPK p38α inhibition, suggesting their utility in treating inflammatory diseases (R. B. Lacerda, L. L. da Silva, C. K. F. de Lima, E. Míguez, A. Miranda, S. Laufer, E. Barreiro, C. Fraga, 2012).
properties
IUPAC Name |
(4Z)-5-tert-butyl-4-(naphthalen-1-ylmethylidene)-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O/c1-24(2,3)22-21(23(27)26(25-22)19-13-5-4-6-14-19)16-18-12-9-11-17-10-7-8-15-20(17)18/h4-16H,1-3H3/b21-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXERCNQUZWABHC-PGMHBOJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1=CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C\1=NN(C(=O)/C1=C\C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butyl)-4-(naphthylmethylene)-1-phenyl-2-pyrazolin-5-one |
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